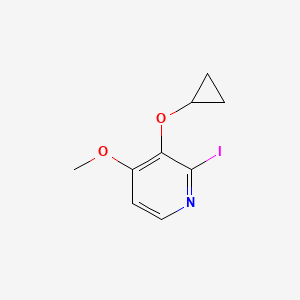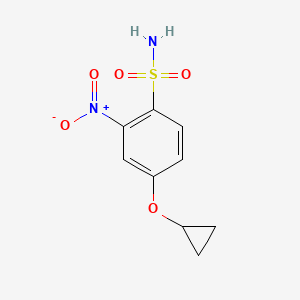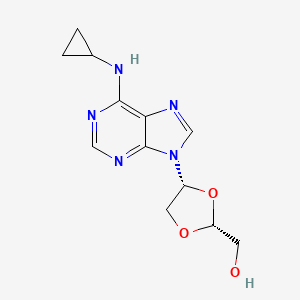
2-(6-Nitro-1H-benzimidazol-2-YL)ethanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(6-Nitro-1H-benzimidazol-2-YL)ethanamine is a chemical compound with the molecular formula C9H10N4O2. It is a derivative of benzimidazole, a heterocyclic aromatic organic compound. The presence of a nitro group at the 6th position of the benzimidazole ring and an ethanamine side chain makes this compound unique. Benzimidazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the reaction of benzimidazole with concentrated sulfuric acid and nitric acid to introduce the nitro group at the 6th position . The resulting 6-nitrobenzimidazole is then reacted with ethylenediamine under controlled conditions to yield 2-(6-Nitro-1H-benzimidazol-2-YL)ethanamine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. The choice of solvents, catalysts, and reaction temperatures are critical factors in the industrial synthesis process.
Chemical Reactions Analysis
Types of Reactions
2-(6-Nitro-1H-benzimidazol-2-YL)ethanamine undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The ethanamine side chain can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation can be used.
Substitution: Nucleophiles like alkyl halides or acyl chlorides can react with the ethanamine side chain.
Major Products Formed
Oxidation: Formation of 2-(6-Amino-1H-benzimidazol-2-YL)ethanamine.
Reduction: Various reduced derivatives depending on the reaction conditions.
Substitution: Formation of substituted benzimidazole derivatives.
Scientific Research Applications
2-(6-Nitro-1H-benzimidazol-2-YL)ethanamine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications in treating various diseases.
Industry: Used in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 2-(6-Nitro-1H-benzimidazol-2-YL)ethanamine involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The benzimidazole ring can bind to various enzymes and receptors, modulating their activity. The compound’s effects on molecular pathways depend on its specific interactions with these targets .
Comparison with Similar Compounds
Similar Compounds
- 2-(2-Nitro-1H-imidazol-1-yl)ethanamine
- 2-(6-Nitro-1H-benzimidazol-1-yl)ethanamine
- 2-(2-Amino-5(6)-nitro-1H-benzimidazol-1-yl)-N-arylacetamide
Uniqueness
2-(6-Nitro-1H-benzimidazol-2-YL)ethanamine is unique due to the specific positioning of the nitro group and the ethanamine side chain. This structural configuration imparts distinct chemical and biological properties, making it a valuable compound for research and development .
Properties
Molecular Formula |
C9H10N4O2 |
|---|---|
Molecular Weight |
206.20 g/mol |
IUPAC Name |
2-(6-nitro-1H-benzimidazol-2-yl)ethanamine |
InChI |
InChI=1S/C9H10N4O2/c10-4-3-9-11-7-2-1-6(13(14)15)5-8(7)12-9/h1-2,5H,3-4,10H2,(H,11,12) |
InChI Key |
POOAJORRHNHMFD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C1[N+](=O)[O-])NC(=N2)CCN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-{4-[(2,4-dimethylphenyl)sulfamoyl]phenyl}-2-nitrobenzamide](/img/structure/B14812661.png)


![(2R,3R,4R,5R)-2-[(4-chlorobenzoyloxy)methyl]-4-fluoro-5-hydroxy-4-methyloxolan-3-yl 4-chlorobenzoate](/img/structure/B14812692.png)
![1-(2-hydroxyoctyl)-5-methoxy-2,3,3a,4,9,9a-hexahydro-1H-cyclopenta[b]naphthalen-2-ol](/img/structure/B14812696.png)
![2-({(E)-[2-(benzyloxy)phenyl]methylidene}amino)benzamide](/img/structure/B14812700.png)

![ethyl (3E)-3-{2-[(3-bromophenyl)carbonyl]hydrazinylidene}-2-ethylbutanoate](/img/structure/B14812725.png)






